molecular formula C13H15Cl2N3 B1438318 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine CAS No. 876299-38-6

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B1438318
CAS RN: 876299-38-6
M. Wt: 284.18 g/mol
InChI Key: OVROTJAOEPYTST-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine, also known as 5-t-butyl-2-(3,4-dichlorophenyl)-pyrazol-3-ylamine (5-t-BPPA) is a chemical compound used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. 5-t-BPPA has also been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes involved in the metabolism of drugs and chemicals.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structures

    • The compound's derivatives have been synthesized and used in various chemical studies. For instance, similar compounds have been involved in the synthesis of heterocyclic amides, showing good yields in different chemical reactions (H. Liming et al., 2003). This indicates its potential use in synthesizing complex organic compounds.
    • Another application is in the structural and optical properties study in organic light-emitting diodes (OLEDs). A derivative of this compound was analyzed for its role in OLED as a hole transport layer, which can potentially enhance the longevity and efficiency of OLED devices (V. Cherpak et al., 2011).
  • Computational Chemistry and Experimental Investigations

    • The compound's reactivity has been a subject of interest. For example, an experimental and computational investigation into its derivatives' reactivity in 1,3-dipolar cycloaddition reactions shows its potential for creating specific regioisomers, essential in synthetic organic chemistry (P. B. González et al., 2013).
    • In addition, its derivatives have been studied for their hydrogen bonding characteristics in molecular structures, which is crucial for understanding molecular interactions and designing molecules for specific purposes (R. Abonía et al., 2007).
  • Synthesis of Complex Organic Molecules

    • This compound is also instrumental in the synthesis of complex organic molecules. For example, it has been used in the synthesis of a tetrahydropyrazolopyrazine building block, demonstrating its utility in creating novel organic structures (L. Shu et al., 2012).
  • Catalysis and Polymerization

    • It has been utilized in studies involving catalysis and polymerization. For instance, derivatives of this compound have been used as ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, indicating its potential application in industrial polymer production (C. Obuah et al., 2014).

properties

IUPAC Name

5-tert-butyl-2-(3,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)8-4-5-9(14)10(15)6-8/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVROTJAOEPYTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655957
Record name 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876299-38-6
Record name 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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